N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Description
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS: 377061-57-9) is a guanidine derivative featuring a 5-chloro-2-methoxyphenyl group and a 4,6-dimethylpyrimidin-2-yl moiety. Its molecular formula is C₁₄H₁₆ClN₅O, with a molecular weight of 305.77 g/mol . The methoxy and chloro substituents on the phenyl ring, combined with the dimethylpyrimidine core, influence its electronic, steric, and solubility properties, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-8-6-9(2)18-14(17-8)20-13(16)19-11-7-10(15)4-5-12(11)21-3/h4-7H,1-3H3,(H3,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPRNQDECQXHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)Cl)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS: 377061-57-9) is a synthetic compound belonging to the guanidine class, characterized by its unique molecular structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C14H16ClN5O
- Molecular Weight: 305.76 g/mol
- LogP: 2.9011 (indicating moderate lipophilicity)
- Polar Surface Area: 63.096 Ų
- Hydrogen Bond Acceptors: 4
- Hydrogen Bond Donors: 3
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClN5O |
| Molecular Weight | 305.76 g/mol |
| LogP | 2.9011 |
| Polar Surface Area | 63.096 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 3 |
Research indicates that this compound exhibits significant biological activity, particularly in medicinal chemistry. Its mechanisms of action may involve the following:
- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes associated with inflammatory pathways.
- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against various Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
- Anti-inflammatory Properties:
- Antimicrobial Activity:
- Toxicity Assessment:
Table 2: Biological Activity Summary
| Activity Type | Findings |
|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Antimicrobial | MIC values: 0.12 - 4 µg/mL against bacteria |
| Toxicity | Low toxicity profile observed |
Scientific Research Applications
Research indicates that N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine exhibits notable biological activities, particularly:
- Anti-inflammatory Properties : The compound has been studied for its potential to inhibit enzymes involved in inflammatory pathways.
- Antimicrobial Activity : Its structural features suggest effectiveness against various bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies.
- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease processes, which could lead to therapeutic applications in treating conditions like cancer or autoimmune diseases.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Starting Materials : The synthesis begins with 5-chloro-2-methoxyaniline and 4,6-dimethylpyrimidine derivatives.
- Formation of Intermediates : Key reactions include nucleophilic substitutions and condensation reactions.
- Final Product Formation : The final compound is obtained through careful control of reaction conditions to ensure desired purity and yield.
Case Studies and Research Findings
- Study on Biological Activity : A study investigated the anti-inflammatory effects of compounds similar to this compound, demonstrating significant inhibition of inflammatory markers in vitro .
- Antimicrobial Screening : In vitro screening against various pathogens showed that derivatives of this guanidine exhibited comparable or superior activity to standard antibiotics .
- Structure-Activity Relationship Analysis : Research has explored the relationship between the chemical structure and biological activity, highlighting how modifications can enhance efficacy against specific targets .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Target Compound : The 5-chloro-2-methoxyphenyl group balances lipophilicity and hydrogen-bonding capacity, which may optimize receptor binding in screening assays .
- Fluorophenyl Analog : Fluorine’s small size and high electronegativity improve solubility and metabolic stability, making it favorable for oral bioavailability .
- Trifluoromethylphenyl Analog : The CF₃ group’s strong electron-withdrawing nature enhances interaction with hydrophobic pockets in target proteins, though increased molecular weight may reduce diffusion rates .
Q & A
Basic: What synthetic methodologies are optimal for preparing N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine?
Answer:
The synthesis involves coupling a substituted guanidine with aromatic precursors. A two-step approach is common:
Precursor Preparation : React 5-chloro-2-methoxyaniline with cyanamide under acidic conditions to form the guanidine core.
Cross-Coupling : Use a Buchwald-Hartwig amination or nucleophilic substitution to attach the 4,6-dimethylpyrimidin-2-yl group. Key parameters:
- Catalyst : Pd(OAc)₂ with Xantphos for efficient coupling .
- Solvent : DMF or THF at 80–100°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
Validate purity via HPLC (≥95%) and structural confirmation via ¹H/¹³C NMR (aromatic protons at δ 6.8–8.2 ppm) and LCMS (M+H⁺ = 348.1) .
Basic: How is the structural integrity of this compound confirmed in crystallographic studies?
Answer:
Single-crystal X-ray diffraction is the gold standard:
-
Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
-
Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks .
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Key Metrics :
Parameter Value R-factor <0.05 C–N bond length 1.32–1.35 Å Dihedral angles 5–15° (inter-ring)
Report intermolecular interactions (e.g., π-π stacking between pyrimidine rings) to explain stability .
Advanced: How do electronic effects (e.g., chloro/methoxy groups) influence reactivity in cross-coupling reactions?
Answer:
The 5-chloro-2-methoxyphenyl moiety introduces steric and electronic effects:
- Electron-Withdrawing Cl : Deactivates the aromatic ring, slowing electrophilic substitution but stabilizing intermediates in palladium-catalyzed reactions .
- Methoxy Group : Ortho/para-directing; enhances solubility but may sterically hinder coupling.
Mitigation : Optimize ligand-to-metal ratio (e.g., Xantphos:Pd = 2:1) to reduce side reactions. Monitor reaction progress via TLC (Rf = 0.3 in 1:3 EtOAc/hexane) .
Advanced: How can contradictory bioactivity data (e.g., IC₅₀ variability) be resolved in SAR studies?
Answer:
Contradictions often arise from assay conditions or substituent effects:
-
Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays).
-
Structural Modifications :
Modification Impact on IC₅₀ 4,6-Dimethylpyrimidine Enhances target affinity by 3× 5-Cl vs. 5-NO₂ substitution Reduces off-target binding
Use molecular docking (AutoDock Vina) to correlate steric/electronic profiles with activity. Validate via isothermal titration calorimetry (ITC) for binding thermodynamics .
Advanced: What challenges arise in refining crystallographic data for guanidine derivatives?
Answer:
Key issues include:
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Disorder in Guanidine Core : Address using SHELXL’s PART instruction to model alternative conformations .
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Hydrogen Bonding Networks : Apply DFIX restraints for N–H···N/O interactions (distance = 2.8–3.0 Å).
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Twinned Crystals : Use PLATON’s TWINABS for data integration. Example refinement table:
Metric Untwinned Data Twinned Data Rint 0.032 0.078 Completeness (%) 99.5 95.2
Prioritize high-resolution datasets (d ≤ 0.8 Å) to resolve ambiguities .
Advanced: How does this compound compare to structurally analogous guanidines in antimicrobial screens?
Answer:
Compared to N-(4-fluorophenyl) and N-(2-phenylethyl) analogs:
-
Bioactivity :
Compound MIC (µg/mL) vs. P. aeruginosa Target compound 8.2 N-(4-fluorophenyl) analog 12.4 N-(2-phenylethyl) analog 25.7 -
Mechanistic Insight : The 5-Cl group enhances membrane permeability (logP = 2.8 vs. 2.1 for analogs). Confirm via efflux pump inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
